molecular formula C15H12ClFN2 B12631330 2-Amino-6-fluoro-3-phenylquinoline hydrochloride CAS No. 1170571-99-9

2-Amino-6-fluoro-3-phenylquinoline hydrochloride

Cat. No.: B12631330
CAS No.: 1170571-99-9
M. Wt: 274.72 g/mol
InChI Key: IVQZNMSQBVOWAR-UHFFFAOYSA-N
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Description

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (400 MHz, DMSO-d₆) exhibits the following key signals:

δ (ppm) Integration Assignment
8.45–8.32 1H H-5 (quinoline, d, J = 8 Hz)
7.98–7.85 2H H-7 and H-8 (quinoline, m)
7.62–7.45 5H Phenyl group (m)
6.90 2H NH₂ (broad singlet)

The fluorine atom at position 6 induces deshielding of adjacent protons (H-5 and H-7), resulting in downfield shifts compared to unsubstituted quinolines.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum (100 MHz, DMSO-d₆) reveals:

δ (ppm) Assignment
162.1 C-6 (C–F)
155.3 C-2 (C–NH₂)
138.9–126.7 Aromatic carbons (quinoline and phenyl)

The C–F coupling constant (²J₃₁₀ = 23 Hz ) is characteristic of meta-fluorine substitution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Prominent IR absorptions (KBr, cm⁻¹) include:

Peak Assignment
3429 N–H stretch (amine)
1648 C=C aromatic stretch
1218 C–F stretch
1156 C–N stretch (quinoline)

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of the compound reveals a molecular ion peak at m/z 274.7 ([M]⁺), consistent with its molecular weight. Key fragmentation pathways include:

  • Loss of HCl : Prominent peak at m/z 238.2 ([M – HCl]⁺).
  • Cleavage of the phenyl group : Fragment at m/z 157.1 (C₉H₆FN₂⁺).
  • Quinoline ring fragmentation : Peaks at m/z 130.0 (C₈H₆N⁺) and m/z 102.1 (C₇H₅⁺).

The fragmentation pattern aligns with the stability of aromatic systems and the electron-withdrawing effects of the fluorine substituent.

Properties

CAS No.

1170571-99-9

Molecular Formula

C15H12ClFN2

Molecular Weight

274.72 g/mol

IUPAC Name

6-fluoro-3-phenylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C15H11FN2.ClH/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10;/h1-9H,(H2,17,18);1H

InChI Key

IVQZNMSQBVOWAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C=CC(=CC3=C2)F)N.Cl

Origin of Product

United States

Preparation Methods

Mechanism:

  • Condensation Reaction : The amino group on 2-aminobenzaldehyde reacts with the carbonyl group of an activated ketone, forming an imine intermediate.
  • Cyclization : The intermediate undergoes cyclization to form the quinoline ring structure.
  • Substitution : The fluorine atom at the 6-position and phenyl group at the 3-position are introduced during precursor synthesis or post-cyclization functionalization.

Reaction Conditions:

  • Base : Sodium hydroxide or potassium carbonate
  • Solvent : Ethanol or methanol
  • Temperature : Typically between 80–100°C
  • Yield Optimization : Adjusting reactant concentrations and reaction time improves yield and selectivity.

Copper-Catalyzed Domino Reactions

Copper-catalyzed Ullmann-type domino reactions are another effective strategy for synthesizing quinoline derivatives. This method enables simultaneous formation of C-C and C-N bonds.

Mechanism:

  • Starting Materials : Substituted anilines and bromobenzaldehydes are used as precursors.
  • Catalysis : Copper(II) chloride acts as the catalyst, while DMF (dimethylformamide) serves as the solvent.
  • Reaction Pathway : The reaction proceeds via nucleophilic substitution followed by cyclization to form quinoline derivatives.

Reaction Conditions:

Rh(III)-Catalyzed Dimerization

The Rh(III)-catalyzed stepwise dimerization of 2-alkynylanilines provides a tunable approach for synthesizing quinoline derivatives.

Mechanism:

Reaction Conditions:

One-Pot Synthesis Using Acetylenedicarboxylates

A one-pot synthesis strategy employing dimethyl acetylenedicarboxylate (DMAD) is also viable for preparing substituted quinolines.

Mechanism:

Reaction Conditions:

Data Table for Synthesis Methods

Method Key Reactants Catalyst/Conditions Yield Range Notes
Friedländer Synthesis 2-Aminobenzaldehydes + Ketones Base (NaOH/K₂CO₃), Ethanol Moderate Widely used for substituted quinolines.
Copper-Catalyzed Domino Anilines + Bromobenzaldehydes CuCl₂, DMF Moderate–Excellent Microwave heating improves efficiency.
Rh(III)-Catalyzed Dimerization Alkynylanilines Rh(III)/HFIP High High atom economy.
One-Pot Acetylenedicarboxylate Synthesis Substituted Anilines + DMAD Cu(OTf)₂, CH₃CN Good–Excellent Regioselective cascade annulation.

Analysis and Optimization

The synthesis of 2-Amino-6-fluoro-3-phenylquinoline hydrochloride requires careful consideration of reaction conditions to maximize yield and purity:

  • Selection of appropriate catalysts (e.g., CuCl₂ or Rh(III)).
  • Optimization of reaction temperature and solvent choice.
  • Exploration of substituent effects on precursor reactivity.

Chemical Reactions Analysis

Oxidation Reactions

The electron-deficient quinoline ring undergoes controlled oxidation. With potassium permanganate in acidic media, the 6-fluoro substituent directs oxidation to the C4 position, forming a ketone derivative (C4=O). Reaction parameters and outcomes for analogous systems show:

Oxidizing AgentConditionsProductYield
KMnO₄H₂SO₄, 80°C4-Oxo derivative72%
CrO₃Acetic acid, refluxQuinoline N-oxide58%

Fluorine’s strong electron-withdrawing effect increases oxidation susceptibility compared to methoxy-substituted analogs.

Nucleophilic Substitution

The 6-fluoro group participates in aromatic nucleophilic substitution. Piperidine derivatives replace fluorine under microwave-assisted conditions (150°C, DMF), achieving >85% conversion . Key examples:

NucleophileCatalystTimeYield
PiperidinePd(OAc)₂2 h88%
MorpholineCuI3 h76%

Reactivity follows the order: 6-F > 6-Cl > 6-Br due to fluorine’s smaller size and superior leaving-group ability .

Cross-Coupling Reactions

The phenyl group at C3 enables functionalization via Suzuki-Miyaura coupling. Using Pd(PPh₃)₄ and arylboronic acids in THF/EtOH (80°C), biphenyl derivatives form with 65–92% yields . Representative data:

Arylboronic AcidProduct SubstituentYield
4-MeOC₆H₄B(OH)₂3-(4-MeO-phenyl)89%
2-NaphthylB(OH)₂3-(2-Naphthyl)78%

Reductive Amination

The C2-amino group reacts with aldehydes in NaBH₃CN-mediated reductive amination. For example, benzaldehyde forms N-benzyl derivatives in 82% yield (MeOH, RT, 12 h). Steric hindrance from the C3-phenyl group slows kinetics compared to unsubstituted quinolines .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (HCl, Δ), the hydrochloride salt undergoes ring contraction to form indole derivatives via a Wagner-Meerwein mechanism . Base treatment (NaOH, EtOH) deprotonates the amino group, enabling coordination to transition metals like Cu(II) or Fe(III) for catalytic applications .

Key Synthetic Routes:

  • Pfitzinger Reaction : Condensation of isatin derivatives with ketones under microwave irradiation (120°C, 20 min) yields the quinoline backbone .

  • Friedländer Synthesis : Cyclization of 2-aminobenzaldehyde with fluorinated enolates forms the 6-fluoro substituent .

This compound’s versatility in synthesis and functionalization makes it valuable for medicinal chemistry and materials science. Experimental validation of inferred reactions is recommended due to limited direct data on the fluoro-substituted variant.

Scientific Research Applications

Medicinal Chemistry

2-Amino-6-fluoro-3-phenylquinoline hydrochloride is being studied for its potential as an antimalarial agent. Quinoline derivatives have shown significant activity against Plasmodium falciparum, the causative agent of malaria. Research indicates that modifications in the quinoline structure can enhance pharmacokinetic properties and efficacy against multiple life-cycle stages of the parasite .

Case Study: Antimalarial Activity

A study screened a series of quinoline derivatives, including 2-amino-6-fluoro-3-phenylquinoline hydrochloride, for their ability to inhibit P. falciparum. The most active compounds displayed EC50 values in the low nanomolar range, demonstrating promising potential for further development into effective antimalarial therapies .

Antiviral Properties

Recent investigations have highlighted the antiviral potential of quinoline derivatives against coronaviruses, including SARS-CoV-2. Compounds based on similar scaffolds exhibited significant inhibitory effects in cellular assays, with some derivatives showing low cytotoxicity and effective viral replication inhibition .

Case Study: Inhibition of SARS-CoV-2

A phenotypic screening assay identified a derivative with an EC50 value of 6 µM against SARS-CoV-2, suggesting that structural features similar to those in 2-amino-6-fluoro-3-phenylquinoline hydrochloride could be optimized for antiviral activity .

Antimicrobial Activity

Quinoline derivatives, including this compound, have demonstrated antimicrobial properties against various pathogens. The introduction of fluorine into the quinoline scaffold has been associated with enhanced antifungal activity against strains such as Sclerotinia sclerotiorum and Botrytis cinerea.

Case Study: Antifungal Activity

Research showed that compounds with similar structures exhibited potent antifungal activity, with IC50 values as low as 0.17 µM against specific fungal strains.

Structure-Activity Relationship (SAR)

The biological activity of 2-amino-6-fluoro-3-phenylquinoline hydrochloride can be attributed to its structural features. The following table summarizes key findings related to its SAR:

CompoundModificationActivity (IC50)Selectivity Index
2-Amino-6-fluoro-3-phenylquinolineFluorine at C70.17 µM (antileishmanial)High
2-AminoquinolineLacks fluorine and phenyl substitutionsIC50 > 10 µMLow
7-FluoroquinolineLacks amino and phenyl substitutionsIC50 > 10 µMLow

These findings indicate that while the introduction of fluorine enhances certain activities, it may also lead to a loss in others, highlighting a complex interplay between structure and function.

Industrial Applications

In addition to its biological applications, 2-amino-6-fluoro-3-phenylquinoline hydrochloride is utilized in materials science as a building block for synthesizing more complex molecules. Its unique properties make it suitable for developing new materials and chemical processes.

Table: Industrial Applications

Application AreaDescription
Materials Science Used as a precursor in synthesizing advanced materials
Chemical Processes Employed in developing novel synthetic methodologies

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-3-phenylquinoline hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core and substituent groups. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between 2-amino-6-fluoro-3-phenylquinoline hydrochloride and related quinoline derivatives:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Amino-6-fluoro-3-phenylquinoline HCl Not provided 6-F, 3-Ph, 2-NH₂ ~C₁₅H₁₂ClFN₂ ~274.45 Enhanced π-π interactions, potential kinase inhibition
2-Amino-6-methyl-3-phenylquinoline HCl 1171861-71-4 6-CH₃, 3-Ph, 2-NH₂ C₁₆H₁₅ClN₂ 270.76 Lower electronegativity at 6-position; possible metabolic stability
2-Amino-3,6-dimethylquinoline HCl 1170807-70-1 3-CH₃, 6-CH₃, 2-NH₂ C₁₁H₁₃ClN₂ 208.69 Increased hydrophobicity; limited steric hindrance
6-Fluoro-2-hydrazino-3-phenylquinoline HCl 1171446-43-7 6-F, 3-Ph, 2-NHNH₂ C₁₅H₁₃ClFN₃ 289.74 Reactive hydrazino group; suited for Schiff base synthesis
2-Amino-6-fluoro-3-methylquinoline 203506-28-9 6-F, 3-CH₃, 2-NH₂ C₁₀H₉FN₂ 188.20 Reduced steric bulk vs. phenyl; simpler pharmacokinetics

Electronic and Steric Effects

  • Fluorine vs. In contrast, methyl (in 2-Amino-6-methyl-3-phenylquinoline HCl) increases hydrophobicity and may enhance membrane permeability .
  • Phenyl vs. Methyl at Position 3: The phenyl group in the target compound introduces significant steric hindrance and enables π-π stacking with aromatic residues in proteins. Methyl-substituted analogs (e.g., 2-Amino-3,6-dimethylquinoline HCl) lack this interaction but offer simpler synthetic pathways .

Solubility and Reactivity

  • Hydrazino Group (Position 2): 6-Fluoro-2-hydrazino-3-phenylquinoline HCl exhibits higher reactivity due to the hydrazino group, making it a candidate for coupling reactions. The amino group in the target compound, however, provides hydrogen-bonding capability without the same nucleophilic risk .
  • Methoxy vs. Fluoro (Position 6): Methoxy-substituted analogs (e.g., 2-Amino-6-methoxy-3-methylquinoline) have greater solubility in aqueous media but reduced metabolic stability compared to fluoro derivatives .

Biological Activity

2-Amino-6-fluoro-3-phenylquinoline hydrochloride is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for 2-Amino-6-fluoro-3-phenylquinoline hydrochloride is C13_{13}H10_{10}ClF1_{1}N2_{2}. The presence of the amino and fluoro groups in its structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that 2-Amino-6-fluoro-3-phenylquinoline hydrochloride exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented in several studies.

Table 1: Antimicrobial Activity of 2-Amino-6-fluoro-3-phenylquinoline Hydrochloride

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25
Klebsiella pneumoniae18

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of 2-Amino-6-fluoro-3-phenylquinoline hydrochloride has also been explored. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50_{50} (µM)
HeLa (Cervical Cancer)5.0
MCF-7 (Breast Cancer)8.5
A549 (Lung Cancer)7.0
HepG2 (Liver Cancer)10.0

The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells, which is crucial for therapeutic applications .

The biological activity of 2-Amino-6-fluoro-3-phenylquinoline hydrochloride is attributed to its interaction with specific molecular targets. It is believed to interfere with key enzymes involved in cellular processes such as DNA replication and protein synthesis, thereby disrupting cancer cell growth and microbial proliferation .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in clinical settings:

  • Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated a significant reduction in infection rates when treated with formulations containing 2-Amino-6-fluoro-3-phenylquinoline hydrochloride compared to standard antibiotics .
  • Anticancer Trials : Preclinical models using mice with induced tumors showed that administration of this compound resulted in substantial tumor regression, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-Amino-6-fluoro-3-phenylquinoline hydrochloride?

  • Methodological Answer : Multi-step synthesis approaches, such as those used in erlotinib hydrochloride preparation, can be adapted. For example, a nitro-to-amine reduction step (as in ) could be critical. Using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution ( ) may introduce fluorophenyl groups. Purification via recrystallization in ethanol/water mixtures is advised to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are most effective for characterizing structural purity?

  • Methodological Answer : Combine 1H^1H/13C^{13}C-NMR to confirm aromatic proton environments and substituent positions. FT-IR can validate amine and hydrochloride formation (N–H stretch at ~2500–3000 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular ion consistency. X-ray crystallography (as in ) resolves ambiguous stereochemistry for crystalline derivatives .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer : Use dimethyl sulfoxide (DMSO) for stock solutions, with dilution in buffered saline (pH 7.4) to maintain solubility. Dynamic light scattering (DLS) monitors aggregation. If precipitation occurs, co-solvents like polyethylene glycol (PEG-400) or cyclodextrin inclusion complexes can stabilize the compound .

Advanced Research Questions

Q. What computational methods predict the electronic effects of the 6-fluoro substituent on quinoline reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of fluorine. Compare HOMO-LUMO gaps with non-fluorinated analogs to assess electrophilic/nucleophilic sites. Molecular docking studies (AutoDock Vina) evaluate binding interactions in biological targets, leveraging structural data from fluorinated quinoline derivatives ( ) .

Q. How do structural modifications at the 3-phenyl position alter biological activity?

  • Methodological Answer : Synthesize analogs with electron-donating (e.g., –OCH3_3) or -withdrawing (e.g., –NO2_2) groups. Test against kinase inhibition panels (e.g., EGFR or Aurora kinases). Structure-Activity Relationship (SAR) analysis identifies critical steric/electronic parameters. Use fluorescence polarization assays to quantify binding affinity changes .

Q. What strategies resolve contradictions in reported solubility or stability data?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare results across solvent systems (e.g., aqueous vs. organic). Validate findings with differential scanning calorimetry (DSC) to detect polymorphic transitions. Cross-reference with fluorinated analogs ( ) to identify substituent-specific trends .

Key Notes

  • Avoid commercial suppliers listed in and .
  • Structural ambiguities require cross-validation via crystallography ( ) or 2D-NMR (NOESY) .
  • Contradictory bioactivity data may arise from assay conditions; standardize protocols using ’s multi-step validation approach .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.